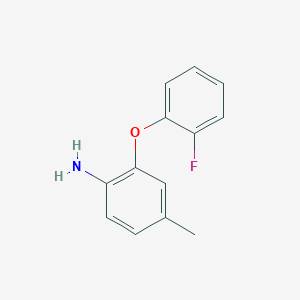

2-(2-Fluorophenoxy)-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYJKDRRVRHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rising Therapeutic Potential of Fluorophenoxy Aniline Derivatives: A Technical Guide for Drug Discovery

Abstract

Fluorophenoxy aniline derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of the fluorophenoxy moiety onto the aniline core significantly influences the physicochemical properties of these molecules, enhancing their potency and modulating their selectivity towards various biological targets. This technical guide provides an in-depth exploration of the current landscape of fluorophenoxy aniline derivatives, with a specific focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Fluorophenoxy Aniline Scaffold - A Privileged Structure in Medicinal Chemistry

The fluorophenoxy aniline core represents a compelling starting point for the design of novel therapeutic agents. The aniline moiety provides a versatile platform for synthetic modification, while the fluorophenoxy group imparts several advantageous properties. The high electronegativity of the fluorine atom can modulate the pKa of the aniline nitrogen, influencing its binding interactions with target proteins. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of the resulting compounds. The phenoxy linker offers conformational flexibility, allowing the molecule to adopt optimal orientations within the binding pockets of diverse biological targets. This unique combination of features has propelled the investigation of fluorophenoxy aniline derivatives across multiple therapeutic areas.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorophenoxy aniline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2][3] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A prominent mechanism underlying the anticancer activity of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. For instance, certain 2-substituted aniline pyrimidine derivatives incorporating a fluorophenoxy moiety have been identified as potent dual inhibitors of Mer and c-Met kinases.[4] Overexpression of these kinases is associated with various malignancies, and their inhibition can lead to reduced tumor cell survival and proliferation.[4]

The interaction of these inhibitors with the kinase active site often involves the formation of hydrogen bonds between the aniline nitrogen or other functional groups and key amino acid residues, such as the hinge region of the kinase. The fluorophenoxy group typically occupies a hydrophobic pocket, contributing to the overall binding affinity.

Signaling Pathway: Inhibition of Mer/c-Met Kinase Pathway

Caption: Inhibition of Mer/c-Met receptor tyrosine kinase signaling by fluorophenoxy aniline derivatives.

In Vitro Cytotoxicity Data

The anticancer efficacy of fluorophenoxy aniline derivatives has been quantified through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | Fluorinated Aminophenylhydrazine | A549 (Lung Carcinoma) | 0.64 | [5] |

| Compound 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast Cancer) | 0.11 | [6] |

| Compound 4d | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast Cancer) | 0.18 | [6] |

| Compound 4c | Phenylthiazole | SKNMC (Neuroblastoma) | 10.8 | [2] |

| Compound 4d | Phenylthiazole | Hep-G2 (Hepatocarcinoma) | 11.6 | [2] |

| Compound 18c | 2-Substituted Aniline Pyrimidine | HepG2 (Hepatocarcinoma) | - | [4] |

| Compound 18c | 2-Substituted Aniline Pyrimidine | MDA-MB-231 (Breast Cancer) | - | [4] |

| Compound 18c | 2-Substituted Aniline Pyrimidine | HCT116 (Colon Cancer) | - | [4] |

Note: A direct IC50 value for compound 18c was not provided in the source, but it was noted to have potent antiproliferative activities.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of fluorophenoxy aniline derivatives is significantly influenced by the nature and position of substituents on both the aniline and phenoxy rings.

-

Substitution on the Phenoxy Ring: The position of the fluorine atom on the phenoxy ring can impact activity. For instance, in some series, a 4-fluorophenoxy substituent has been shown to be beneficial for anticancer activity.

-

Modifications to the Aniline Core: The introduction of different heterocyclic systems, such as quinoline or pyrimidine, to the aniline nitrogen can dramatically alter the biological activity.[4][6] For 4-anilinoquinolinylchalcone derivatives, electron-donating groups on the chalcone moiety and electron-withdrawing groups on the benzyloxy-phenyl moiety were found to enhance cytotoxicity.[6]

-

Linker and Terminal Groups: The nature of the linker between the aniline and other functionalities, as well as the terminal groups, plays a crucial role in determining the overall shape and electronic properties of the molecule, thereby influencing its interaction with the target.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a key driver of numerous diseases, and fluorophenoxy aniline derivatives have shown promise as anti-inflammatory agents.[1] Their mechanism of action often involves the suppression of pro-inflammatory cytokines and enzymes.

Mechanism of Action: Inhibition of Cytokine Release and Inflammatory Enzymes

Several fluorophenoxy aniline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated immune cells.[7] This inhibition can occur through the modulation of key signaling pathways, such as the p38 MAP kinase pathway.[7]

Additionally, some derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of prostaglandins and leukotrienes, respectively – potent mediators of inflammation.[8][9][10]

Signaling Pathway: Inhibition of p38 MAP Kinase Pathway

Caption: Inhibition of the p38 MAP kinase pathway by fluorophenoxy aniline derivatives, leading to reduced pro-inflammatory cytokine production.

In Vitro Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds has been assessed by measuring their ability to inhibit the release of inflammatory mediators from activated immune cells.

| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |

| Compound 45 | 4-Aminobenzophenone | IL-1β Inhibition (LPS-stimulated PBMCs) | 0.014 | [7] |

| Compound 45 | 4-Aminobenzophenone | TNF-α Inhibition (LPS-stimulated PBMCs) | 0.006 | [7] |

| Compound 6a | 4-Anilinofuro[2,3-b]quinoline | Mast Cell Degranulation | 6.5 | [11] |

| Compound 15 | 4-Phenoxyfuro[2,3-b]quinoline | Mast Cell Degranulation | 16.4 | [11] |

| Compound 3 | 9-Anilinoacridine | Neutrophil Lysosomal Enzyme Secretion | 8.2 | [12] |

| Compound 3 | 9-Anilinoacridine | Neutrophil β-glucuronidase Secretion | 4.4 | [12] |

| Compound 78 | 5-Fluoro-2-indolinone | IL-1R Inhibition | 0.01 | [13] |

| Compound 81 | 5-Trifluoromethoxy-2-indolinone | IL-1R Inhibition | 0.02 | [13] |

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of fluorophenoxy aniline derivatives is highly dependent on their structural features.

-

Core Scaffold: The nature of the heterocyclic system fused to the aniline or phenoxy ring is critical. For instance, furo[2,3-b]quinoline and acridine scaffolds have been shown to be effective.[11][12]

-

Substituents on the Aniline Ring: The presence and position of substituents on the aniline ring can significantly modulate potency. For example, in a series of 4-aminobenzophenones, a 2-chloro substituent on the aniline-containing ring was part of the most potent compounds.[7]

-

Oxime Derivatives: In some furo[2,3-b]quinoline derivatives, the conversion of a ketone to an oxime was found to increase anti-inflammatory activity.[11]

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorophenoxy aniline derivatives have shown promising activity against a range of bacteria and fungi.[14][15]

Mechanism of Action

The precise mechanisms of antimicrobial action for many fluorophenoxy aniline derivatives are still under investigation. However, it is hypothesized that these compounds may disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with biofilm formation.[14] For some quinoline derivatives, in silico studies suggest that they may act as ATP synthase inhibitors.[16]

In Vitro Antimicrobial and Antifungal Activity Data

The antimicrobial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Type | Microorganism | MIC (µM) | Reference |

| Compound 9a | Oxetanyl-quinoline | Bacillus subtilis | 31.25 | [16] |

| Compound 9f | Oxetanyl-quinoline | Proteus mirabilis | 31.25-62.5 | [16] |

| Compound 9b | Oxetanyl-quinoline | Mycobacterium tuberculosis H37Rv | 3.41-12.23 | [16] |

| Compound 9c | Oxetanyl-quinoline | Mycobacterium tuberculosis H37Rv | 3.41-12.23 | [16] |

| ACNBF | Trifluoro-aniline | Vibrio parahaemolyticus | 100 µg/mL | [14] |

| ITFMA | Trifluoro-aniline | Vibrio parahaemolyticus | 50 µg/mL | [14] |

| 4B3CA | Halogenated Aniline | Uropathogenic E. coli | 200 µg/mL | [15] |

| 3,5-DBA | Halogenated Aniline | Uropathogenic E. coli | 100 µg/mL | [15] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial spectrum and potency of fluorophenoxy aniline derivatives are closely linked to their chemical structure.

-

Halogenation: The presence and pattern of halogen substituents on the aniline ring can significantly enhance antimicrobial activity.[15]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the fluorophenoxy group and other substituents, can affect its ability to penetrate the bacterial cell wall.

-

Heterocyclic Core: The incorporation of specific heterocyclic moieties, such as quinoline, can confer potent activity against certain pathogens, including Mycobacterium tuberculosis.[16]

Experimental Protocols

General Synthesis of Fluorophenoxy Aniline Derivatives

A common synthetic route to fluorophenoxy aniline derivatives involves a nucleophilic aromatic substitution reaction or a copper-catalyzed Chan-Lam coupling reaction.

Experimental Workflow: Synthesis of Fluorophenoxy Aniline Derivatives

Caption: A generalized experimental workflow for the synthesis of fluorophenoxy aniline derivatives.

Step-by-Step Protocol for Chan-Lam Coupling:

-

To a solution of the substituted aniline (1.0 eq) and the fluorophenylboronic acid (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add a copper(II) catalyst, for example, copper(II) acetate (0.1 eq).

-

Add a base, such as triethylamine (2.0 eq) or pyridine, to the reaction mixture.

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired fluorophenoxy aniline derivative.

-

Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[17]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[18]

Conclusion and Future Directions

Fluorophenoxy aniline derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for further development as novel therapeutics. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for lead optimization.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and the identification of potential biomarkers for patient stratification.

-

Pharmacokinetic and In Vivo Efficacy Studies: While in vitro data is promising, comprehensive pharmacokinetic profiling and in vivo efficacy studies in relevant animal models are necessary to translate these findings into clinical candidates.

-

Selectivity Profiling: For applications such as anticancer therapy, assessing the selectivity of these compounds for cancer cells over normal cells is of paramount importance to minimize off-target toxicity.

-

Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend beyond the areas covered in this guide. Further screening against a broader range of biological targets could uncover new therapeutic opportunities.

References

- Gleeson, M. P., et al. (2015). Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. ACS Medicinal Chemistry Letters, 6(9), 948-952.

- Smitha, S., et al. (2005). Synthesis and cytotoxic activity of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives. Bioorganic & Medicinal Chemistry, 13(23), 6469-6475.

- Özşahin, İ., et al. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Pharmaceutical Research, 19(3), 239-248.

-

ResearchGate. (n.d.). MIC values of compounds 1, 2 and positive controls against the test organisms. Retrieved from [Link]

- Patil, S. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS Omega, 7(51), 48135-48148.

-

ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

- Chen, Y. L., et al. (2003). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 46(14), 2895-2902.

- Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), 53789.

-

ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

- Iwata, S., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(5), 2847-2852.

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(5), 2789.

- Chen, Y. L., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry, 12(3), 553-560.

- Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 563.

- Sathiyamoorthi, E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 1.

- Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662.

- Tozkoparan, B., et al. (2020). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 353(11), 2000178.

- Boya, C., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Archives of Microbiology, 207(6), 242.

-

ResearchGate. (n.d.). MIC values for the compounds resulted after the substructure search.... Retrieved from [Link]

- Kao, Y. T., et al. (2023).

-

IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. Retrieved from [Link]

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.

-

ResearchGate. (n.d.). MIC (minimum inhibitory concentrations) of fluoroquinolone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]

- Lin, Y. C., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(30), 9319-9330.

- Abbas, M. G., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Arzneimittelforschung, 62(2), 88-93.

- Ahmad, I., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 19.

-

JETIR. (n.d.). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Retrieved from [Link]

- Ullah, H., et al. (2022).

-

ResearchGate. (n.d.). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy?. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2024). Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311603.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Toxicology and Handling of Substituted Anilines in Pharmaceutical Synthesis

Introduction: The Double-Edged Sword

Substituted anilines are the workhorses of medicinal chemistry, serving as the structural backbone for vast classes of analgesics, sulfonamides, and kinase inhibitors. However, their utility is matched by a complex toxicological profile that traps unwary researchers.

As scientists, we often focus on the target affinity of our molecules, neglecting the metabolic liabilities of the intermediates used to make them. This guide moves beyond basic MSDS data to explain the mechanism of aniline toxicity and provides a self-validating framework for safe handling.

Mechanism of Toxicity: The Metabolic Trap

The primary hazard of anilines is not the parent molecule, but its bioactivation. Understanding this pathway is critical for designing safer drugs and safer lab protocols.

The Toxophore: N-Hydroxylation

While carbon hydroxylation (C-hydroxylation) generally leads to detoxification and excretion, N-hydroxylation via Cytochrome P450 (specifically CYP2E1) creates the toxic "warhead": N-phenylhydroxylamine.

-

Methemoglobinemia: The N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen. This creates a "cyanosis cycle" where the metabolite is regenerated, allowing a small amount of aniline to disable a large amount of hemoglobin.

-

Carcinogenicity: Further esterification of the N-hydroxy species creates an electrophilic nitrenium ion, which covalently binds to DNA (specifically guanine residues), leading to bladder cancer.

Visualization: The Bioactivation Pathway

The following diagram illustrates the divergence between safe detoxification and toxic activation.

Figure 1: The metabolic divergence of anilines. The red pathway represents the "Tox Trap" leading to cyanosis and genotoxicity.

Structure-Activity Relationships (SAR) & Quantitative Data

Not all anilines are equally hazardous. Substituents on the aromatic ring drastically alter lipophilicity (skin absorption) and metabolic susceptibility.

Comparative Hazard Table

The following data highlights how minor structural changes impact safety profiles.

| Chemical | CAS | Skin Permeability | Carcinogenicity (IARC) | IDLH (ppm) | Hazard Note |

| Aniline | 62-53-3 | High | Group 2A (Probable) | 100 | Rapid methemoglobin former. |

| o-Toluidine | 95-53-4 | High | Group 1 (Known) | 50 | Potent bladder carcinogen. |

| p-Chloroaniline | 106-47-8 | Moderate | Group 2B (Possible) | N/A | High bioaccumulation potential. |

| 3-Nitroaniline | 99-09-2 | Moderate | Not Classifiable | N/A | Explosion Hazard: Thermal instability. |

| 2,4-Dichloroaniline | 554-00-7 | Low | Not Classifiable | N/A* | Severe skin sensitizer. |

-

N/A indicates no specific NIOSH IDLH established, implying standard default exposure limits should be treated with extreme conservatism.

The "Ortho" Effect

Researchers must be particularly vigilant with ortho-substituted anilines (e.g., o-toluidine). Steric hindrance near the amine group often prevents safe N-acetylation (a detoxification step), forcing the molecule down the toxic N-hydroxylation pathway described in Figure 1.

Operational Safety: Protocols & Engineering Controls

Safety with anilines is not about "being careful"; it is about barrier integrity . Anilines are notorious for permeating standard laboratory gloves.

The Glove Permeation Fallacy

Do not trust standard disposable nitrile gloves for prolonged contact.

-

Observation: Aniline can permeate thin (4 mil) nitrile gloves in <10 minutes.

-

Recommendation:

-

Incidental Contact: Double-gloved nitrile (change immediately upon splash).

-

Synthesis/Handling: Laminate film gloves (e.g., Silver Shield™/4H®) or thick Butyl Rubber.

-

Thermal Stability Protocol (Self-Validating System)

Nitroanilines and chloroanilines are precursors to runaway reactions. You cannot rely on literature melting points alone.

Protocol: The DSC Check Before scaling up any reaction involving nitro-substituted anilines >5g:

-

Run a Differential Scanning Calorimetry (DSC) scan on the starting material and the reaction mixture.

-

Rule: If the onset of decomposition is within 50°C of your maximum process temperature, the process is UNSAFE.

-

Action: Dilute the reaction or change the solvent to limit maximal temperature.

Safety Decision Matrix

Use this logic flow to determine the required controls for your experiment.

Figure 2: Operational logic for handling high-risk aniline derivatives.

Emergency Response: Biological Monitoring

If exposure is suspected, standard pulse oximetry is unreliable . Standard oximeters cannot distinguish MetHb from OxyHb, often giving a false reading of ~85% saturation even in severe toxicity.

The Biomarker Protocol

-

Immediate Action: Remove contaminated clothing and wash skin with soap/water (anilinium salts are water-soluble).

-

Clinical Assay: Request Co-oximetry (ABG with MetHb panel). This is the only way to accurately measure Methemoglobin levels.

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the gold standard, acting as a cofactor for NADPH-MetHb reductase.[1]

References

-

International Agency for Research on Cancer (IARC). (2012). Agents Classified by the IARC Monographs, Volumes 1–135. (Specifically o-Toluidine and Chloroanilines). [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Aniline.[2][3] Centers for Disease Control and Prevention. [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

-

PubChem. Compound Summary: 3-Nitroaniline (Thermal Hazards). National Library of Medicine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Agrochemicals

Introduction: The Indispensable Role of Fluorine in Modern Agrochemicals

The strategic incorporation of fluorine atoms into the molecular architecture of active ingredients has revolutionized the agrochemical industry.[1][2][3] This is not a matter of mere substitution but a deliberate design choice to enhance a molecule's biological efficacy and physicochemical properties.[1][2][3] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond confer a range of desirable traits. These include increased metabolic stability, enhanced lipophilicity (which can improve transport to the target site), and altered acidity or basicity, all of which can lead to more potent and selective herbicides, insecticides, and fungicides.[1][4] Consequently, a significant portion of modern crop protection products contains fluorine, underscoring its importance in addressing global food security challenges.[5][6][7]

This guide provides detailed application notes and step-by-step protocols for the synthesis of key fluorinated agrochemicals and essential building blocks. The methodologies presented are grounded in established literature and patents, offering researchers, scientists, and drug development professionals a practical resource for laboratory-scale synthesis.

I. Synthesis of Key Fluorinated Building Blocks

The synthesis of many complex fluorinated agrochemicals relies on the use of strategically fluorinated intermediates, often referred to as building blocks.[4][8] This approach is often more cost-effective and synthetically feasible than late-stage fluorination.[4] A prime example is 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for several high-value agrochemicals.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Objective: To synthesize the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine. This multi-step process involves chlorination followed by fluorination.

Causality of Experimental Choices: This protocol follows a common industrial route where a readily available starting material is first exhaustively chlorinated and then subjected to a halogen exchange (Halex) reaction to introduce fluorine. Antimony trichloride is used as a catalyst for the on-ring chlorination, and anhydrous hydrogen fluoride (HF) is a powerful and cost-effective fluorinating agent for the trichloromethyl group.

Experimental Workflow Diagram:

Caption: Synthesis workflow for 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Chlorine gas (Cl₂)

-

Antimony trichloride (SbCl₃)

-

Anhydrous Hydrogen Fluoride (HF)

-

Sodium bicarbonate solution (5%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Reaction vessel with heating and stirring capabilities

-

Fluorination reactor

-

Distillation apparatus

Procedure:

-

Chlorination of the Methyl Group:

-

Charge the reaction vessel with 2-chloro-5-(chloromethyl)pyridine.

-

Heat the vessel while introducing chlorine gas.

-

Continue the reaction until the starting material is consumed, yielding 2-chloro-5-(trichloromethyl)pyridine.[9]

-

-

On-Ring Chlorination:

-

Transfer the 2-chloro-5-(trichloromethyl)pyridine to a suitable vessel.

-

Add antimony trichloride as a catalyst.

-

Introduce chlorine gas to effect chlorination on the pyridine ring, producing 2,3-dichloro-5-(trichloromethyl)pyridine.[9]

-

-

Fluorination:

-

Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.

-

Carefully add anhydrous hydrogen fluoride.

-

Heat the reactor to 120-135°C to facilitate the chlorine-fluorine exchange.[9]

-

-

Work-up and Purification:

-

After the reaction is complete, carefully neutralize the excess HF with a sodium bicarbonate solution.

-

Wash the resulting organic phase with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purify the crude product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[5][9]

-

Self-Validation: The purity of the final product can be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS). The expected boiling point is approximately 188.5°C at 760 mmHg.[1]

II. Herbicides

Fluorinated compounds are prominent in the herbicide market due to their high efficacy and selectivity. Trifluralin is a classic example of a dinitroaniline herbicide that relies on a trifluoromethyl group for its activity.

Protocol 2: Synthesis of Trifluralin

Objective: To synthesize the herbicide Trifluralin from 4-chloro-3,5-dinitrobenzotrifluoride.

Causality of Experimental Choices: This synthesis is a nucleophilic aromatic substitution reaction. The two nitro groups strongly activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by di-n-propylamine. The reaction is typically carried out in an aqueous medium, and the pH is controlled to ensure the amine is sufficiently nucleophilic. Vitamin C is added as a nitrosamine inhibitor.[10]

Experimental Workflow Diagram:

Caption: Synthesis workflow for Fipronil.

Materials:

-

5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

-

Dibromoacetic acid

-

Boric acid

-

Chlorobenzene

-

Aqueous hydrogen peroxide (50%)

-

Reaction vessel with cooling and stirring capabilities

-

Purification apparatus (e.g., for crystallization)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, prepare a mixture of dibromoacetic acid, chlorobenzene, and a catalytic amount of boric acid.

-

Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to the mixture.

-

Slowly add aqueous hydrogen peroxide (50%) to the cooled mixture while stirring.

-

Continue stirring the reaction mass for approximately 20-23 hours at 15-20°C. [8][11]3. Isolation and Purification:

-

After the reaction is complete, perform a work-up procedure to isolate the crude Fipronil.

-

The crude product can be purified by recrystallization from a suitable solvent like chlorobenzene to obtain high-purity Fipronil (>96%). [8] Self-Validation: The purity of the final product can be determined by HPLC. The structure can be confirmed by NMR and MS analysis.

-

Protocol 4: Synthesis of Flonicamid

Objective: To synthesize the pyridinecarboxamide insecticide Flonicamid from 4-trifluoromethylnicotinic acid.

Causality of Experimental Choices: This is a two-step, one-pot synthesis involving the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amidation. Thionyl chloride or triphosgene are effective reagents for forming the acyl chloride. The subsequent reaction with aminoacetonitrile hydrochloride in the presence of a base (like sodium carbonate or sodium hydroxide) yields the final amide product. [6][12] Experimental Workflow Diagram:

Caption: Synthesis workflow for Flonicamid.

Materials:

-

4-trifluoromethylnicotinic acid

-

Acylating chlorination reagent (e.g., thionyl chloride or triphosgene)

-

Toluene

-

N,N-dimethylformamide (DMF) (catalyst)

-

Aminoacetonitrile hydrochloride

-

Sodium carbonate or sodium bicarbonate

-

Water

-

Reaction flasks with stirring and temperature control

Procedure:

-

Preparation of 4-trifluoromethylnicotinoyl chloride:

-

In a flask, charge 4-trifluoromethylnicotinic acid (0.2 mol), an acylating agent (e.g., thionyl chloride, 0.24 mol), a catalytic amount of DMF, and toluene.

-

Heat the mixture with stirring to 70-80°C for 5 hours to prepare a toluene solution of 4-trifluoromethylnicotinoyl chloride. [6][12]2. Amidation Reaction:

-

In a separate flask, dissolve sodium carbonate (0.23 mol) and aminoacetonitrile hydrochloride (0.23 mol) in water.

-

Add the prepared toluene solution of 4-trifluoromethylnicotinoyl chloride to this aqueous solution at 20°C.

-

Allow the reaction to proceed for 2 hours. [12]3. Product Isolation:

-

Filter the resulting solid product.

-

Wash the filter cake with water and dry to obtain Flonicamid as a white solid. [6][12] Self-Validation: The product's identity can be confirmed by standard analytical techniques (NMR, MS, IR). Purity should be assessed by HPLC, with expected purity being >99%. [6][12]

-

IV. Fungicides

The introduction of fluorinated groups has led to the development of highly effective fungicides with novel modes of action. Benzovindiflupyr is a modern example of a succinate dehydrogenase inhibitor (SDHI) fungicide.

Application Note: Synthesis of Benzovindiflupyr

The synthesis of Benzovindiflupyr is a multi-step process that involves the preparation of two key fragments: a substituted pyrazole carboxylic acid and a specific fluorinated aniline derivative, followed by their coupling. While a detailed, single-pot protocol is proprietary, the general synthetic strategy can be outlined.

Synthetic Strategy Overview:

-

Preparation of the Pyrazole Fragment: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid fragment is a common moiety in many SDHI fungicides. Its synthesis often starts from precursors containing a difluoromethyl group.

-

Synthesis of the Aniline Moiety: The complex aniline portion of Benzovindiflupyr is synthesized from precursors like 2-amino-6-nitrobenzoic acid. The synthesis involves a Diels-Alder reaction to construct the bicyclic core. [13]3. Amide Coupling: The final step is the coupling of the pyrazole carboxylic acid (or its activated form, like an acyl chloride) with the aniline fragment to form the amide bond, yielding Benzovindiflupyr.

Workflow Logic Diagram:

Caption: General synthetic logic for Benzovindiflupyr.

Due to the complexity and proprietary nature of the full synthesis, a detailed, step-by-step protocol is not readily available in the public domain. However, researchers can refer to the patent literature and scientific publications for more detailed insights into the synthesis of the individual fragments. [13][14]

Conclusion

The protocols and notes provided in this guide illustrate the practical synthesis of several key fluorinated agrochemicals. The strategic use of fluorinated building blocks and the application of fundamental organic reactions like nucleophilic aromatic substitution, oxidation, and amidation are central to accessing these complex and valuable molecules. It is imperative that all synthetic procedures are carried out with appropriate safety precautions in a well-ventilated fume hood, especially when handling hazardous reagents like anhydrous hydrogen fluoride and chlorine gas. The self-validation steps outlined are crucial for ensuring the identity and purity of the synthesized compounds, which is paramount for reliable biological testing and further research.

References

- The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. PubMed.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ScienceDirect.

- The unique role of fluorine in the design of active ingredients for modern crop protection. Wiley Online Library.

- The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate.

- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents.

- Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd.

- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL.

- Synthesis method of flonicamid. Google Patents.

- Process for synthesis of fipronil. Google Patents.

- Synthesis method of flonicamid. Patsnap.

- Process for synthesis of fipronil. Google Patents.

- Synthesis method of trifluralin. Patsnap.

- PROCESS FOR SYNTHESIS OF FIPRONIL. Google Patents.

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed.

- Trifluralin Manufacture and Properties. Scribd.

- Organofluorine chemistry. Wikipedia.

- Current Trends in the Design of Fluorine-Containing Agrochemicals. ResearchGate.

- Discovery and synthesis of crop protection products. DOKUMEN.PUB.

- Intermediate of benzovindiflupyr and preparation method and application thereof. Google Patents.

Sources

- 1. scribd.com [scribd.com]

- 2. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 3. scribd.com [scribd.com]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]

- 7. homework.study.com [homework.study.com]

- 8. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 9. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 10. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]

- 11. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 12. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 13. dokumen.pub [dokumen.pub]

- 14. CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Fluorophenoxy)-4-methylaniline

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the purification of 2-(2-Fluorophenoxy)-4-methylaniline. This resource is structured to address common challenges and frequently asked questions, ensuring you have the necessary information to achieve high purity for your research and development needs.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My purified this compound is discolored (yellow or brown). What is the cause and how can I resolve this?

Discoloration in aniline compounds like this compound is typically due to the formation of colored oxidation products and polymers.[1] This degradation can occur over time, especially with exposure to air and light. While minor discoloration may not impact all subsequent reactions, high-purity applications require the removal of these impurities.

Recommended Solutions:

-

Vacuum Distillation: This is a highly effective method for removing non-volatile polymeric impurities and colored materials.[1]

-

Column Chromatography: Using silica gel chromatography can separate the desired aniline from colored impurities.[1]

-

Recrystallization: If the compound is a solid at room temperature, recrystallization can be an effective purification technique.[1]

Issue 2: I'm observing multiple spots on my TLC analysis after synthesis. What are the likely impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the presence of impurities. For a compound like this compound, which is likely synthesized via a nucleophilic aromatic substitution or an Ullmann condensation, common impurities include:

-

Unreacted Starting Materials: Residual 2-fluoro-bromobenzene (or other halo-substituted precursor) and 4-methylaniline.

-

Side Products: Depending on the reaction conditions, side products from self-coupling of starting materials or other unintended reactions can occur.

-

Over-alkylation Products: If any alkylating agents are present, N-alkylation of the aniline can lead to secondary or tertiary amine byproducts.[1]

Issue 3: My column chromatography purification is resulting in poor separation and tailing peaks. How can I improve this?

Poor separation and peak tailing during silica gel chromatography of basic compounds like anilines are common problems. This is often due to the acidic nature of the silanol groups on the silica surface, which can strongly and sometimes irreversibly bind to the basic amine.

Troubleshooting Steps:

-

Optimize the Solvent System: The polarity of the eluent is critical. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2] You can systematically vary the ratio to achieve better separation. A gradient elution, where the polarity is gradually increased, can also be very effective.[1]

-

Neutralize the Stationary Phase: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) to your eluent.[2] This will compete with your product for the acidic sites on the silica, leading to sharper peaks and improved recovery.

-

Check the Stationary Phase: Ensure you are using silica gel of an appropriate mesh size (e.g., 230-400 mesh) and that the column is packed uniformly to prevent channeling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude this compound?

A decision on the best purification strategy depends on the nature of the impurities and the desired final purity. The following workflow can guide your choice:

Caption: A decision tree for selecting an appropriate purification method.

Q2: How do I select a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound has low solubility at room temperature but high solubility at the solvent's boiling point.[3]

Solvent Selection Protocol:

-

Place a small amount of your crude product into several test tubes.

-

Add a few drops of a different solvent to each test tube.

-

If the compound dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery.

-

If the compound is insoluble, gently heat the test tube. If it dissolves when hot, this is a potentially good solvent.

-

Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

Common Recrystallization Solvents (in order of decreasing polarity):

| Solvent | Boiling Point (°C) | Notes |

| Water | 100 | Unlikely to be a good single solvent for this compound. |

| Ethanol | 78 | A common choice for many organic compounds. |

| Methanol | 65 | Similar to ethanol but with a lower boiling point. |

| Isopropanol | 82 | Another good option for moderately polar compounds. |

| Ethyl Acetate | 77 | A versatile solvent for a range of polarities. |

| Toluene | 111 | Good for less polar compounds. |

| Hexane/Heptane | 69 / 98 | Good for non-polar compounds, often used as an anti-solvent. |

A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective if a single solvent is not ideal.[3]

Q3: Can you provide a starting protocol for column chromatography?

This protocol is a general starting point and should be optimized based on TLC analysis.

Step-by-Step Column Chromatography Protocol:

-

Eluent Selection: Start with a low polarity eluent such as 5% ethyl acetate in hexane. Run a TLC to determine the Rf of your compound. Adjust the solvent ratio until the Rf is approximately 0.2-0.3.[4] Add 0.1-1% triethylamine to the eluent to prevent tailing.

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent and pour it into your column.[1] Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.

-

Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or your eluent) and carefully load it onto the top of the silica bed.[1]

-

Elution: Add the eluent to the column and begin collecting fractions.[1]

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.[1]

Caption: Separation of compounds by polarity during column chromatography.

Q4: What are the key safety precautions when handling this compound?

-

Engineering Controls: Always work in a well-ventilated chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Disposal: Dispose of chemical waste in accordance with your institution's guidelines.

References

-

Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]

-

University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylaniline. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

-

CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Methylaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Crystallization Solvents. Retrieved from [Link]

-

Medium. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

-

National Center for Biotechnology Information. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

PubMed. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

-

protocols.io. (2023, October 18). Antibody Purification and Labeling V.1. Retrieved from [Link]

-

MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

Sources

common side reactions in the synthesis of diaryl ethers and their prevention

Diaryl Ether Synthesis Technical Support Center

Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-O bond formation. Diaryl ethers are crucial structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] However, their synthesis is often plagued by side reactions that can diminish yields and complicate purification.

This resource provides in-depth, field-proven insights into troubleshooting the two most powerful methods for diaryl ether synthesis: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.[2][4] We will move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve common experimental challenges.

Troubleshooting Guide: Common Issues & Solutions (Q&A)

This section directly addresses the most frequent problems encountered during diaryl ether synthesis. Each answer is structured to explain the root cause of the issue and provide actionable, evidence-based solutions.

Problem 1: Low Yield or No Reaction

Q: My diaryl ether synthesis is resulting in very low yields or no product at all. What are the most likely causes and how can I systematically troubleshoot this?

A: This is a common yet multifaceted problem. The solution requires a systematic evaluation of your reaction parameters, as several factors could be responsible.

For Ullmann Condensation:

-

Cause 1: Inactive Copper Catalyst: Traditional Ullmann reactions often required harsh conditions (temperatures >200°C) and stoichiometric copper.[5][6] Modern, milder methods rely on a soluble and catalytically active Cu(I) species. Your copper source might be oxidized (Cu(II)) or insoluble.

-

Solution: Use a reliable Cu(I) source like CuI. If using copper powder, ensure it is activated (e.g., by reduction of copper sulfate with zinc).[5] Consider using a ligand to solubilize and activate the copper catalyst. N,N-dimethylglycine is a highly effective and inexpensive ligand for this purpose.[7][8]

-

-

Cause 2: Inappropriate Base or Solvent: The choice of base is critical. Strong bases like Cs₂CO₃ or K₃PO₄ are often required.[7] The presence of water can deactivate the base, halting the reaction.[6][7] High-boiling polar solvents like DMF or NMP are traditional choices, but can be difficult to remove.[5]

-

Solution: Ensure your base is anhydrous. Drying agents like molecular sieves can be beneficial.[7] Screen different bases; what works for one substrate pair may not work for another. While traditional solvents are effective, consider alternatives like toluene or dioxane in modern ligand-accelerated Ullmann reactions.[4]

-

For Buchwald-Hartwig C-O Coupling:

-

Cause 1: Inactive Palladium Catalyst: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.[9] If your reaction is not performed under strictly inert conditions, the catalyst can be oxidized and rendered inactive.

-

Solution: Ensure your solvent is thoroughly degassed and the reaction is set up under a robust inert atmosphere (Argon or Nitrogen). Using a pre-catalyst, which is a stable Pd(II) source that readily forms the active Pd(0) species in situ, can lead to more reproducible results than using sources like Pd(OAc)₂.[10][11]

-

-

Cause 2: Incorrect Ligand Choice: The ligand is arguably the most critical component in a Buchwald-Hartwig reaction. It stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences the overall reaction rate and selectivity.[12][13]

Problem 2: Significant Homocoupling of the Aryl Halide

Q: I am observing a significant amount of biaryl byproduct, resulting from the homocoupling of my aryl halide. How can I suppress this side reaction?

A: Biaryl formation is a common side reaction in both Ullmann and Buchwald-Hartwig couplings.[15] It arises from the coupling of two molecules of the aryl halide.

-

Mechanism Insight: In the Ullmann reaction, this occurs when an organocopper intermediate reacts with a second molecule of aryl halide.[16] In palladium-catalyzed reactions, it can happen through various pathways, often involving the oxidative addition of two aryl halides to the palladium center.

-

Preventative Measures:

-

Lower the Temperature: Both Ullmann and Buchwald-Hartwig reactions are temperature-sensitive. Homocoupling often becomes more prevalent at higher temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

-

Optimize the Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can disfavor side reactions. High local concentrations of the active catalyst can promote homocoupling.

-

Ligand Modification (Buchwald-Hartwig): The choice of ligand has a profound impact. Very bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling.

-

Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can maintain a low concentration of this reactant, thereby minimizing the rate of the bimolecular homocoupling reaction relative to the desired cross-coupling.

-

Problem 3: Reduction of the Aryl Halide (Hydrodehalogenation)

Q: My mass spectrum analysis shows a significant peak corresponding to the arene byproduct, where the halogen on my starting material has been replaced by hydrogen. What is causing this hydrodehalogenation, and how can I prevent it?

A: Hydrodehalogenation is a particularly common and frustrating side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig reaction.[17][18]

-

Mechanism Insight: This side reaction can occur when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H species can then react with the aryl halide in a competing catalytic cycle to produce the arene and regenerate the palladium catalyst. Another pathway involves β-hydride elimination from the palladium alkoxide intermediate, which can also lead to the formation of a Pd-H species.[14][19]

-

Preventative Measures:

-

Choice of Base and Solvent: The formation of Pd-H species is often influenced by the base and solvent. For instance, using a hindered base like sodium tert-butoxide can sometimes lead to β-hydride elimination. If you observe significant hydrodehalogenation, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.

-

Ligand Selection: The ligand plays a crucial role in preventing hydrodehalogenation. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, which outcompetes the pathways leading to the formation of Pd-H species.[14]

-

Moisture Control: Ensure your reaction is rigorously dry. Water can be a source of protons that contribute to the formation of Pd-H species.

-

FAQs: Deeper Insights into Diaryl Ether Synthesis

Q: What are the fundamental differences in troubleshooting Ullmann vs. Buchwald-Hartwig C-O coupling reactions?

A: The core differences lie in the catalyst system and its sensitivities.

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Key Sensitivity | Catalyst activity (oxidation state, solubility) | Oxygen sensitivity, ligand performance |

| Common Failure Mode | Inactive catalyst, poor base choice | Catalyst deactivation, incorrect ligand |

| Troubleshooting Focus | Cu source, ligands (e.g., amino acids), anhydrous conditions | Inert atmosphere, ligand screening, pre-catalyst choice |

Q: How do I select the right ligand for a Buchwald-Hartwig C-O coupling reaction?

A: Ligand selection is substrate-dependent, but there are general guidelines. Bulky, electron-rich phosphine ligands are the state-of-the-art for C-O coupling.[12] The steric bulk helps to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The electron-donating nature of the ligand makes the palladium center more electron-rich, which also facilitates this key step. A good starting point is to screen a small number of commercially available, well-established ligands (e.g., those from the Buchwald or Hartwig ligand families).

Q: Can you provide a general, robust protocol for a Buchwald-Hartwig diaryl ether synthesis?

A: The following protocol is a good starting point for many substrate combinations. However, optimization of the ligand, base, and temperature may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Phenol (1.2 mmol, 1.2 equiv)

-

Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%)

-

tBuXPhos ligand (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (5 mL)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Reaction Setup: In a glovebox, add the palladium pre-catalyst, ligand, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Reagent Addition: Add the aryl halide and phenol to the vial.

-

Solvent Addition: Add the anhydrous, degassed toluene.

-

Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

-

Monitoring: Stir the reaction for 16-24 hours. The progress can be monitored by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry: Diagrams and Workflows

Catalytic Cycle and Side Reactions

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig C-O coupling and highlights where the common side reactions of hydrodehalogenation and homocoupling can occur.

Caption: Buchwald-Hartwig catalytic cycle with key side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to follow when troubleshooting a failed or low-yielding diaryl ether synthesis.

Caption: A decision tree for troubleshooting diaryl ether synthesis.

References

-

Buchwald–Hartwig amination - Wikipedia . This article provides a general overview of the Buchwald-Hartwig amination, including its mechanism and potential side reactions like beta-hydride elimination. Available at: [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . This paper discusses the screening of various ligands for the Ullmann diaryl ether synthesis and the importance of reaction conditions, such as the choice of base and the need for anhydrous conditions. Available at: [Link]

-

Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry . A review article discussing various aspects of palladium-catalyzed cross-coupling reactions, including side reactions. Available at: [Link]

-

Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water . This article details a method to overcome the hydrodehalogenation side reaction in Buchwald-Hartwig aminations. Available at: [Link]

-

Palladium-catalyzed C-N and C-O cross-coupling reactions . A dissertation that provides detailed mechanistic insights into palladium-catalyzed C-O coupling, including the role of ligands in minimizing side reactions like beta-hydride elimination. Available at: [Link]

-

Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal . A resource that highlights the importance of bulky, electron-rich phosphine ligands for successful palladium-catalyzed diaryl ether synthesis. Available at: [Link]

-

Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes . This paper discusses the use of NHC-palladium complexes in catalysis and mentions the side reaction of catalytic dehalogenation. Available at: [Link]

-

How to minimize side products of this reaction : r/OrganicChemistry . A discussion forum where chemists share practical advice on minimizing side reactions in organic synthesis. Available at: [Link]

-

Palladium-catalyzed cross-couplings by C–O bond activation . A review on the advances in palladium-catalyzed cross-coupling of C-O electrophiles, emphasizing the role of ligands. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . A general overview of the Buchwald-Hartwig reaction. Available at: [Link]

-

Ullmann condensation - Wikipedia . This article provides an overview of the Ullmann condensation, including its traditional high-temperature conditions and the use of polar solvents. Available at: [Link]

-

The Ullmann Ether Condensation - ResearchGate . A research article providing context on the importance and applications of diaryl ethers. Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry . A discussion forum where chemists suggest using pre-catalysts for more reliable Buchwald-Hartwig reactions. Available at: [Link]

-

Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH . This article discusses challenges in ether synthesis, providing context for the importance of robust methods. Available at: [Link]

-

Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI . A book chapter that reviews various methods for diaryl ether synthesis, including Ullmann and Buchwald-Hartwig reactions. Available at: [Link]

-

Ullmann Condensation - SynArchive . A brief overview of the Ullmann condensation. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal . This resource describes the mechanism of the Ullmann reaction, including the formation of biaryl byproducts. Available at: [Link]

-

Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Publishing . A review highlighting the importance of the diaryl ether moiety in various fields. Available at: [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications . An article discussing catalyst loading in palladium-catalyzed reactions. Available at: [Link]

-

Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books . A book chapter providing a comprehensive overview of diaryl ether synthesis methods. Available at: [Link]

-

Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . An educational resource explaining the fundamentals of palladium-catalyzed cross-coupling reactions. Available at: [Link]

-

Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed . This publication describes the use of N,N-dimethylglycine as a ligand in Ullmann couplings. Available at: [Link]

-

Illustrate with examples the limitations of Williamson's synthesis fo - askIITians . An educational resource outlining the limitations of the Williamson ether synthesis, providing context for the need for modern methods. Available at: [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . A document from the ACS Green Chemistry Institute discussing solvent choices for Buchwald-Hartwig reactions. Available at: [Link]

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC . A review article that discusses the mechanism of Ullmann homocoupling reactions. Available at: [Link]

-

Diaryl ether formation in the synthesis of natural products | Request PDF - ResearchGate . A review on the application of diaryl ether synthesis in natural product chemistry. Available at: [Link]

-

Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction . A book chapter covering homocoupling reactions in biaryl synthesis. Available at: [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH . This article provides detailed information on the Ullmann reaction, including traditional conditions and modern improvements. Available at: [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications . This paper discusses alternative ether synthesis methods, providing context for the utility of cross-coupling reactions. Available at: [Link]

-

Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook - Lumen Learning . An educational resource summarizing various organic reactions, including those relevant to ether synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 3. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 8. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. reddit.com [reddit.com]

- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 13. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]

- 15. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

optimizing reaction conditions for the synthesis of 2-(2-Fluorophenoxy)-4-methylaniline

[1][2]

Status: Operational | Tier: Level 3 (Process Optimization) Document ID: TSC-OPT-2F4M-2026 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1][2]

Process Overview & Chemistry Logic

This synthesis relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Nitro Reduction.[1][2] The primary challenge lies in balancing the reactivity of the deactivated aryl chloride with the stability of the aryl fluoride during reduction.

The Synthetic Pathway[3][4][5][6][7]

-

Step 1 (Ether Coupling): Reaction of 4-Chloro-3-nitrotoluene (Electrophile) with 2-Fluorophenol (Nucleophile) to form the nitro-ether intermediate.[1][2]

-

Step 2 (Reduction): Hydrogenation of the nitro group to the target aniline, preserving the fluorine atom.

Caption: Figure 1. Two-step synthetic workflow for this compound.

Critical Parameter Optimization (Troubleshooting Guides)

Module A: The SNAr Coupling (Ether Formation)

Reaction: 4-Chloro-3-nitrotoluene + 2-Fluorophenol

The nitro group at the ortho position activates the chlorine for displacement.[3][4] However, the para-methyl group is weakly deactivating, making this reaction slower than a standard o-chloronitrobenzene coupling.

Ticket #101: Low Conversion / Stalled Reaction

User Issue: "The reaction stalls at 60-70% conversion even after 12 hours at 80°C."

Root Cause Analysis:

-

Solvent Wetness: Water in DMF/DMSO poisons the SNAr reaction by solvating the phenoxide anion (reducing nucleophilicity) and competing for the electrophile (hydrolysis to nitrophenol).

-

Base Particle Size: Granular K2CO3 has low surface area, limiting the formation of the active potassium phenoxide species.

-

Temperature Threshold: The methyl group deactivates the ring; 80°C may be insufficient activation energy.

Optimization Protocol:

| Parameter | Standard Condition | Optimized Condition | Technical Rationale |

|---|---|---|---|

| Solvent | DMF (Reagent Grade) | Anhydrous DMF or NMP | Water content must be <0.05%.[1][2] Water halts SNAr kinetics.[2] |

| Base | Granular K2CO3 | Micronized (Powdered) K2CO3 | Increases surface area for rapid deprotonation of phenol. |